ULK1 Inhibitory Potency of SR-17398 vs. Closely Related Analogs
SR-17398 inhibits ULK1 with an IC50 of 22.4 μM, a moderate potency that defines it as the initial 'hit' compound from which more potent analogs were derived. This was demonstrated in an in vitro kinase assay. The subsequent optimization efforts, guided by docking studies, produced compounds like 3a and 3g with significantly increased potency (IC50 < 50 nM), highlighting the >440-fold improvement in potency achieved through medicinal chemistry [1]. In a broader context, SR-17398 serves as a critical benchmark for evaluating the efficacy of these advanced inhibitors.
| Evidence Dimension | ULK1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 22.4 μM |
| Comparator Or Baseline | Analogs 3a and 3g (IC50 < 50 nM) |
| Quantified Difference | SR-17398 is >440-fold less potent than optimized analogs 3a/3g. |
| Conditions | In vitro ULK1 kinase assay |
Why This Matters
This quantitative difference confirms SR-17398's identity as the initial, moderate-potency hit; procurement is essential for studies requiring a validated reference point to contextualize the activity of more advanced chemical probes.
- [1] Wood, S. D.; Grant, W.; Adrados, I.; Choi, J. Y.; Alburger, J. M.; Duckett, D. R.; Roush, W. R. In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Med. Chem. Lett. 2017, 8 (12), 1258–1263. View Source
